Technical Monograph: (2-Cyclohex-1-en-1-yl)ethylamine (CAS 3399-73-3)
Technical Monograph: (2-Cyclohex-1-en-1-yl)ethylamine (CAS 3399-73-3)
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Document Control:
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Version: 1.0
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Target Audience: Medicinal Chemists, Process Engineers, Drug Development Leads
Executive Summary
(2-Cyclohex-1-en-1-yl)ethylamine (CAS 3399-73-3) is a critical pharmacophore precursor in the synthesis of morphinan-class alkaloids. Structurally, it represents a partially saturated phenethylamine analogue, featuring a cyclohexenyl ring in place of the aromatic phenyl ring. This specific unsaturation pattern renders it an indispensable "A-ring" building block for the Grewe Cyclization , the industrial standard for manufacturing antitussives like Dextromethorphan and analgesics such as Levorphanol.
This guide provides a comprehensive technical analysis of CAS 3399-73-3, detailing its physicochemical profile, validated synthesis protocols, and its mechanistic role in isoquinoline alkaloid construction.
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9]
The utility of (2-Cyclohex-1-en-1-yl)ethylamine lies in its enamine-like character, which offers unique reactivity compared to its fully aromatic (phenethylamine) or fully saturated (cyclohexylethylamine) counterparts.
Table 1: Physicochemical Constants
| Property | Value | Notes |
| CAS Number | 3399-73-3 | |
| IUPAC Name | 2-(1-Cyclohexenyl)ethanamine | |
| Synonyms | 1-Cyclohexene-1-ethylamine; | |
| Molecular Formula | C | |
| Molecular Weight | 125.21 g/mol | |
| Boiling Point | 53–54 °C @ 2.5 mmHg | High vacuum distillation required for purity |
| Density | 0.898 g/mL @ 25 °C | |
| Appearance | Colorless to pale yellow liquid | Darkens upon oxidation/air exposure |
| Solubility | Soluble in CHCl | Limited water solubility |
| pKa | ~10.0 (estimated) | Typical primary amine basicity |
Synthetic Methodologies
High-purity synthesis of CAS 3399-73-3 is challenging due to the thermodynamic tendency of the double bond to migrate (isomerize) or reduce completely. Two primary protocols are recognized: Hydride Reduction (Industrial) and Dissolving Metal Reduction (Academic/Historical).
Protocol A: Selective Hydride Reduction (Industrial Standard)
This method utilizes Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) to reduce (1-Cyclohexenyl)acetonitrile. Red-Al is preferred over LiAlH
Reaction Scheme:
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Precursor: (1-Cyclohexenyl)acetonitrile (CAS 6975-71-9).[1]
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Reagent: Red-Al (70% in toluene).
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Conditions: THF/Toluene, 15°C -> Ambient.
Step-by-Step Protocol:
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Inerting: Purge a jacketed glass reactor with Argon.
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Charging: Charge (1-Cyclohexenyl)acetonitrile (1.0 eq) and anhydrous THF (8-10 volumes).
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Addition: Cool to 15°C. Add Red-Al solution (2.0 eq) dropwise via addition funnel. Critical: Maintain internal temperature <20°C to prevent double-bond migration.
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Digestion: Stir at 15-20°C for 20 hours. Monitor via GC for disappearance of nitrile.
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Quenching: Slowly dispense reaction mixture into 10% aqueous NaOH (exothermic).
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Workup: Separate phases. Extract aqueous layer with toluene. Dry organic phase over Na
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Purification: Fractional distillation under reduced pressure (5-10 mmHg). Collect fraction boiling at 70-120°C (depending on vacuum depth).
Protocol B: Benkeser Reduction (Birch-Type)
This method involves the partial reduction of 2-phenylethylamine using Lithium in ethylamine. It is less scalable but useful for laboratory preparation from abundant aromatic precursors.
Mechanism: The reaction proceeds via solvated electrons reducing the phenyl ring to a 1,4-diene, which isomerizes to the conjugated enamine/imine system under thermodynamic control.
Step-by-Step Protocol:
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Setup: Flame-dry a 3-neck flask; equip with dry ice/acetone condenser.
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Solvent: Condense anhydrous ethylamine at -78°C.
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Dissolution: Add 2-phenylethylamine (1.0 eq).
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Reduction: Add Lithium wire (3.3 eq) in small pieces. The solution will turn deep blue (solvated electrons).
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Quench: After 4 hours, quench with solid NH
Cl. Allow ethylamine to evaporate. -
Extraction: Resuspend residue in water/ether. Extract and distill.[2]
Visualization: Synthesis Pathways
Figure 1: Comparison of Hydride Reduction vs. Dissolving Metal Reduction pathways.
Applications in Drug Development: The Grewe Cyclization[4]
The primary industrial application of CAS 3399-73-3 is in the synthesis of morphinans via the Grewe Cyclization . This reaction mimics the biosynthesis of morphine but bypasses the complex benzylisoquinoline pathway used by plants.
Mechanism of Action
The amine (CAS 3399-73-3) acts as the nucleophile to form an amide with a phenylacetic acid derivative. This amide then undergoes an intramolecular electrophilic substitution (Friedel-Crafts type) catalyzed by superacids.
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Amide Formation: CAS 3399-73-3 is coupled with p-methoxyphenylacetic acid (or similar) to form the corresponding amide.
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Cyclization: Treatment with 85% H
PO or methanesulfonic acid induces cyclization. The cyclohexenyl double bond acts as the nucleophile acceptor, closing the B-ring of the morphinan skeleton. -
Result: Formation of the octahydroisoquinoline core (N-formylmorphinan precursor).
Experimental Workflow: Grewe Cyclization Precursor
Objective: Synthesis of N-[(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide.
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Reactants: Mix CAS 3399-73-3 (1.0 eq) with 4-methoxyphenylacetic acid (1.05 eq) in toluene.
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Dean-Stark: Reflux with a Dean-Stark trap to remove water (azeotropic distillation).
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Isolation: Evaporate solvent to yield the crude amide.[2]
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Cyclization (The Grewe Step): Dissolve amide in methanesulfonic acid. Heat to 60-80°C for 4-6 hours.
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Workup: Pour onto ice/ammonia. Extract the resulting morphinan intermediate.
Visualization: Grewe Cyclization Logic
Figure 2: The Grewe Cyclization pathway utilizing CAS 3399-73-3 to construct the morphinan scaffold.
Handling & Safety (E-E-A-T)
Hazard Classification:
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Corrosive (Skin Corr.[3] 1B): Causes severe skin burns and eye damage.
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Flammable Liquid (Cat 3): Flash point ~58°C.
Operational Protocols:
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PPE: Neoprene gloves, chemical splash goggles, and face shield are mandatory.
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Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Amines absorb CO
from air to form carbamates; the cyclohexenyl double bond is susceptible to oxidation. -
Neutralization: Spills should be neutralized with weak acid (e.g., dilute acetic acid) and absorbed with vermiculite.
References
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Patent EP0623586B1 : Process for the preparation of 2-(1-cyclohexenyl)ethylamine. (Describes the Benkeser reduction method). Link
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Reaction Chemistry & Engineering : An integrated five-step continuous flow synthesis of 2-(1-cyclohexenyl)ethylamine. (Modern flow chemistry approach). Link
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ChemicalBook : 2-(1-Cyclohexenyl)ethylamine Properties and Synthesis. (Physical data and supplier info). Link
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Sigma-Aldrich : Safety Data Sheet for CAS 3399-73-3. (Safety and handling standards). Link
